molecular formula C24H23ClN2O B223982 (2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone

カタログ番号 B223982
分子量: 390.9 g/mol
InChIキー: MTYBMAFFPUINEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone, also known as Ketamine, is a dissociative anesthetic drug that has been used for both recreational and medical purposes. It was first synthesized in 1962 and has since been used as a general anesthetic in both humans and animals. In recent years, Ketamine has gained popularity as a treatment for depression and other mental health disorders.

作用機序

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and emotion. This blockade leads to an increase in the release of glutamate, a neurotransmitter that is involved in the formation of new neural connections in the brain. This increase in glutamate release is thought to be responsible for the rapid antidepressant effects of (2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects:
(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in brain activity and connectivity. These effects are thought to be related to the drug's mechanism of action and may contribute to its therapeutic effects.

実験室実験の利点と制限

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone has several advantages as a research tool, including its rapid onset of action and its ability to induce dissociative states. However, the drug also has limitations, including its potential for abuse and its effects on heart rate and blood pressure, which may limit its use in certain populations.

将来の方向性

There are several promising directions for future research on (2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone, including the development of new formulations and delivery methods, as well as the investigation of its potential therapeutic effects on a range of mental health disorders. Additionally, research is needed to better understand the long-term effects of (2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone use and to develop strategies to minimize potential harms.

合成法

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone is synthesized through a multi-step process involving the condensation of 2-chlorobenzonitrile with 4-(diphenylmethyl)piperidine, followed by reduction and subsequent acidification. The final product is a white crystalline powder that is soluble in water.

科学的研究の応用

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic effects on depression, anxiety, and other mental health disorders. Research has shown that (2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone can rapidly alleviate symptoms of depression and suicidal ideation, even in patients who have not responded to traditional antidepressant medications.

特性

製品名

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone

分子式

C24H23ClN2O

分子量

390.9 g/mol

IUPAC名

(4-benzhydrylpiperazin-1-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C24H23ClN2O/c25-22-14-8-7-13-21(22)24(28)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2

InChIキー

MTYBMAFFPUINEA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl

正規SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。